![molecular formula C8H7F3N2O3S B13409279 1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
1H-Benzo[d]imidazole trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazolium triflate: (MFCD16876721) is a chemical compound with the molecular formula C7H6N2.CHF3O3S and a molecular weight of 268.214 g/mol It is known for its unique structure, which includes a benzimidazole ring and a triflate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzimidazolium triflate can be synthesized through the reaction of benzimidazole with triflic acid. The reaction typically involves the following steps:
Starting Materials: Benzimidazole and triflic acid.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature.
Procedure: Benzimidazole is dissolved in the solvent, and triflic acid is added dropwise with stirring. The reaction mixture is then allowed to react for a specified period, usually several hours.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods: Industrial production of benzimidazolium triflate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Benzimidazolium triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction under appropriate conditions.
Complexation Reactions: Benzimidazolium triflate can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring.
Aplicaciones Científicas De Investigación
Benzimidazolium triflate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of new carbon-nitrogen bonds.
Biology: Benzimidazolium triflate derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing into the use of benzimidazolium triflate in drug development, particularly for its potential anticancer properties.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzimidazolium triflate involves its interaction with molecular targets such as enzymes and receptors. The triflate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzimidazole ring can interact with biological molecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Benzimidazolium triflate can be compared with other similar compounds, such as:
Benzimidazole: The parent compound, which lacks the triflate group.
Imidazolium Triflate: A similar compound with an imidazole ring instead of a benzimidazole ring.
Trifluoromethanesulfonic Acid: The acid form of the triflate group.
Uniqueness: Benzimidazolium triflate is unique due to the presence of both the benzimidazole ring and the triflate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H7F3N2O3S |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
1H-benzimidazole;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C7H6N2.CHF3O3S/c1-2-4-7-6(3-1)8-5-9-7;2-1(3,4)8(5,6)7/h1-5H,(H,8,9);(H,5,6,7) |
Clave InChI |
IWYHWZTYVNIDAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC=N2.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
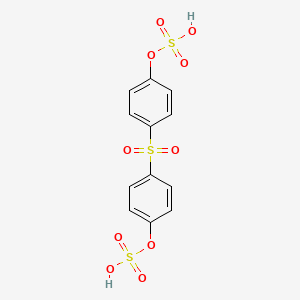

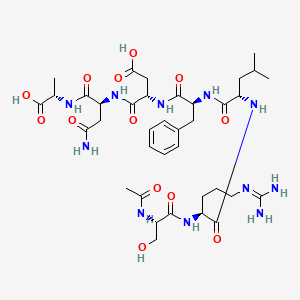
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
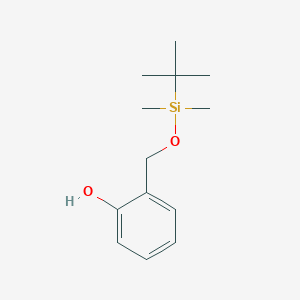
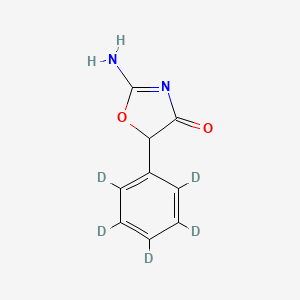

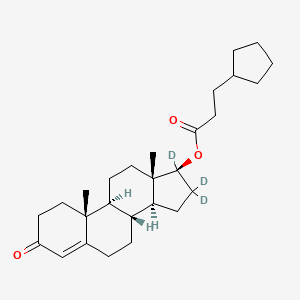

![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
